3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid
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Overview
Description
3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzoic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The final step usually involves the coupling of the pyrazole derivative with a benzoic acid precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often employ catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are frequently used to facilitate the coupling reactions. Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl derivatives .
Scientific Research Applications
3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Another compound containing a trifluoromethyl group, used as a solvent and reagent in organic synthesis.
Trifluoroacetic acid: A widely used reagent in organic chemistry, known for its strong acidity and ability to introduce trifluoromethyl groups.
Uniqueness
3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-methyl-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-4-9(12(19)20)2-3-11(8)10-5-17-18(6-10)7-13(14,15)16/h2-6H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRQNUNXIOZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CN(N=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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